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Introduction and Chemical Identity

y-Coniceine (CsHisN) is a pivotal piperidine alkaloid and a key toxic constituent of poison hemlock
(Conium maculatum L.). This compound serves as a central biosynthetic intermediate for other hemlock
alkaloids, including coniine and N-methylconiine [1] [2] [3]. Its molecular structure features a 2,3,4,5-
tetrahydro-6-propylpyridine backbone, which incorporates a chiral center, leading to stereoisomers with
distinct biological properties [4]. The study of y-coniceine is crucial for understanding structure-activity
relationships in nicotinic acetylcholine receptor (nAChR) agonists and for developing targeted toxicological

profiles and potential therapeutic applications.

Molecular Characteristics:

Chemical Formula: CsHisN

Average Mass: 125.215 Da

Monoisotopic Mass: 125.120449 Da

IUPAC Name: 6-Propyl-2,3,4,5-tetrahydropyridine
CAS Registry Number: 1604-01-9 [4]

Biosynthesis Pathway in Conium maculatum
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The biosynthesis of y-coniceine in poison hemlock involves a coordinated enzymatic pathway that

transforms simple precursors into complex, biologically active alkaloids. Recent transcriptome studies have

identified candidate genes encoding the enzymes responsible for these conversions [3] [5].

Table: Enzymes in the Proposed Coniine/Alkaloid Biosynthesis Pathway

- EC Reaction Catalvzed Gene Candidates
nzyme eaction Catalyze

y Number d Identified
Polyketide Synthase - Condensation of butyryl-CoA with 2 CPKS5 [5]
(CPKS5) malonyl-CoA units to form triketide

Polyketide Reductase
(PKR)

Aminotransferase
(AAT)

y-Coniceine
Reductase (CR)

Methyltransferase
(CSAM)

Reduction of triketide to 5-keto-octanal

Transamination of 5-keto-octanal using
L-alanine

Reduction of y-coniceine to coniine

N-methylation of coniine to N-
methylconiine

In silico candidates
identified [5]

In silico candidates
identified [5]

In silico candidates
identified [5]

In silico candidates
identified [5]
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Figure 1: Proposed biosynthetic pathway for y-coniceine and related Conium alkaloids, highlighting key

enzymatic steps and candidate genes identified through transcriptome analysis [3] [5].

The pathway begins with the condensation of butyryl-CoA and two malonyl-CoA molecules catalyzed by a
type III polyketide synthase (CPKS5), forming a triketide intermediate [5]. This intermediate undergoes
reductive modification by a polyketide reductase (PKR) to form 5-keto-octanal. An L-alanine:5-keto-
octanal aminotransferase (AAT) then catalyzes a transamination reaction, introducing nitrogen from L-
alanine [5]. The resulting compound cyclizes spontaneously to form y-coniceine through a non-enzymatic
reaction [5]. Subsequently, y-coniceine can be reduced by an NADPH-dependent y-coniceine reductase
(CR) to form coniine, or serve as a precursor for N-methylconiine through the action of S-adenosyl-L-

methionine:coniine methyltransferase (CSAM) [5].

Stereochemistry and Relative Toxicities

The stereochemical configuration of Conium alkaloids significantly influences their biological activity and
toxicity. Comparative studies have demonstrated marked stereoselective differences in the potency of these

compounds [1] [6].

Table: Relative Potencies and Toxicities of Conium Alkaloids

In Vitro Relative Potency In Vivo Mouse LDso Stereochemical
Compound

(nAChR) (mgl/kg) Preference
y-Coniceine Highest 4.4 -
(-)-N- Intermediate 16.1 R-configuration

methylconiine
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In Vitro Relative Potency In Vivo Mouse LDso Stereochemical
Compound

(nAChR) (mgl/kg) Preference
(*)-N- Intermediate 17.8 Racemic mixture
methylconiine
(+)-N- Lowest 19.2 S-configuration
methylconiine
(-)-coniine - - More potent enantiomer
(+)-coniine - - Less potent enantiomer

The rank order of relative potencies on cells expressing human fetal muscle-type nicotinic acetylcholine
receptors was determined as: y-coniceine > (-)-N-methylconiine > (+)-N-methylconiine > (+)-N-
methylconiine [1] [6]. This hierarchy demonstrates that y-coniceine is the most potent agonist among the
Conium alkaloids tested, approximately 3-4 times more potent than the N-methylconiine enantiomers based

on in vivo lethality data [1].

In vivo lethality studies using a mouse bioassay confirmed these stereoselective differences, with y-
coniceine exhibiting the highest toxicity (LDso 4.4 mg/kg), followed by the (-)-enantiomer of N-
methylconiine (LDso 16.1 mg/kg), the (+)-racemate (LDso 17.8 mg/kg), and the (+)-enantiomer (LDso 19.2
mg/kg) [1] [6]. These findings correlate with the in vitro results and highlight the significance of

stereochemistry in the toxicological profile of these compounds.

Mechanism of Action and Biological Activity

y-Coniceine exerts its primary toxic effects through interaction with the nicotinic acetylcholine receptor
(mAChR) system. As a potent agonist of human fetal muscle-type nAChRs, it mimics the action of
acetylcholine but is not regulated by physiological mechanisms, leading to overstimulation of cholinergic

pathways [1] [6].
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Figure 2: Mechanism of y-coniceine toxicity showing pathway from nAChR activation to respiratory failure

[1] [6].

The mechanism begins with y-coniceine binding to nicotinic acetylcholine receptors at the neuromuscular
junction [1] [6]. This binding results in receptor over-activation, triggering excessive influx of sodium and
potassium ions [1] [6]. The ion imbalance causes persistent depolarization of the postsynaptic membrane,
leading to uncontrolled muscle contractions followed by paralysis [1] [6]. Ultimately, paralysis of
respiratory muscles can cause respiratory failure, which is the primary cause of death in y-coniceine

poisoning [1] [6].

The stereoselective potency of these alkaloids is attributed to the precise spatial arrangement of their
molecules, which affects binding affinity and efficacy at the nAChR binding site. The natural (-)-enantiomers
of coniine and N-methylconiine exhibit higher binding affinity to the receptor compared to their (+)-

counterparts, explaining their greater toxicological significance [1].

Analytical Methods for Study

Advanced analytical techniques are essential for studying y-coniceine's stereochemistry, quantification, and
biological activity. The following methodologies represent state-of-the-art approaches for investigating this

compound:

In Vitro Bioactivity Assay

e Receptor Preparation: Cells expressing human fetal muscle-type nicotinic acetylcholine receptors
are cultured under standardized conditions [1].

e Agonist Exposure: y-Coniceine and its analogs are applied in concentration gradients to determine
dose-response relationships [1].

¢ Response Measurement: Receptor activation is quantified using electrophysiological recordings or
fluorescence-based calcium flux assays [1].

e Data Analysis: ECso values are calculated from dose-response curves to compare relative potencies

[1].

In Vivo Mouse Bioassay
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e Animal Model: Laboratory mice of standardized strain and weight range [1].

e Compound Administration: Alkaloids are administered via intraperitoneal injection in controlled
doses [1].

¢ Lethality Assessment: Animals are monitored for 24-48 hours with detailed recording of toxic
symptoms [1].

¢ LDso Calculation: Dose-response curves are generated using probit analysis to determine median
lethal doses [1].

Analytical Chemistry Techniques

¢ Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful analytical technique
combines the separation capabilities of liquid chromatography with the detection sensitivity of mass
spectrometry [7]. For y-coniceine analysis, reversed-phase LC with C18 columns provides optimal
separation, while MS detection enables precise quantification and structural confirmation [7].

e Sample Preparation: Plant extracts or biological samples are typically extracted with methanol or
ethanol, followed by solid-phase extraction cleanup to remove interfering compounds [7].

e Chiral Separation: For stereochemical analysis, chiral stationary phases or derivatization with chiral
reagents enables separation of enantiomers [1] [7].

Table: Comparison of Analytical Methods for y-Coniceine

Method Applications Sensitivity Key Advantages

LC-MS/MS Quantification, High (ng/mL High specificity, can detect multiple
metabolic studies range) alkaloids simultaneously [7]

GC-MS Volatile alkaloid High Excellent for separation of complex
analysis mixtures [8]

Chiral HPLC  Enantiomer separation Moderate Direct stereochemical analysis without

derivatization [1]

In vitro Mechanism of action Compound- Functional activity data, receptor
bioassay studies dependent specificity [1]

Research Applications and Future Directions
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The study of y-coniceine and its stereochemical properties has significant implications across multiple

scientific disciplines:

Toxicological Research

¢ Risk Assessment: Understanding the stereoselective toxicity of y-coniceine enables more accurate
assessment of poison hemlock exposure risks to humans and livestock [1].

¢ Antidote Development: Elucidation of the precise mechanism of action facilitates the development
of targeted antidotes, such as specific NAChR antagonists [1].

Neuroscience Tools

¢ Receptor Characterization: y-Coniceine serves as a valuable tool compound for studying the
structure and function of nicotinic acetylcholine receptors [1].

e Structure-Activity Relationships: Comparative studies of y-coniceine and its analogs provide
insights into the structural requirements for nAChR binding and activation [1].

Pharmaceutical Applications

e Drug Discovery: The nAChR target is relevant for developing therapeutics for neurological disorders,
including Alzheimer's disease, Parkinson's disease, and nicotine addiction [1].

¢ Natural Product Synthesis: The complex stereochemistry of y-coniceine presents challenges for
asymmetric synthesis, driving innovation in synthetic methodology [1].

Recent advances in transcriptome analysis of Conium maculatum have identified candidate genes for the
complete biosynthetic pathway of y-coniceine [3] [5]. This genetic information opens possibilities for
metabolic engineering of the pathway in heterologous systems, enabling sustainable production of these

compounds for pharmaceutical research without cultivating toxic plants.

Future research directions should focus on:

¢ Crystal structure determination of y-coniceine bound to nAChR to visualize precise binding
interactions

¢ Development of selective antagonists based on the stereochemical requirements revealed by y-
coniceine studies

e Exploration of synthetic analogs with modified toxicity profiles for potential therapeutic applications
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e Heterologous pathway expression in microbial hosts for sustainable production of these alkaloids

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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